(E)-2,4,6-Trimethoxystyryl 3-(carbomethoxymethylamino)-4-methoxybenzyl sulfone
Overview
Description
(E)-2,4,6-Trimethoxystyryl 3-(carbomethoxymethylamino)-4-methoxybenzyl sulfone is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes multiple methoxy groups, a styryl moiety, and a sulfone group, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4,6-Trimethoxystyryl 3-(carbomethoxymethylamino)-4-methoxybenzyl sulfone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Styryl Moiety: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl group.
Introduction of Methoxy Groups: Methoxylation can be performed using methyl iodide and a base such as potassium carbonate.
Sulfone Formation: The sulfone group can be introduced via oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Amine Functionalization: The amine group can be introduced through nucleophilic substitution reactions, where an amine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
(E)-2,4,6-Trimethoxystyryl 3-(carbomethoxymethylamino)-4-methoxybenzyl sulfone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
(E)-2,4,6-Trimethoxystyryl 3-(carbomethoxymethylamino)-4-methoxybenzyl sulfone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2,4,6-Trimethoxystyryl 3-(carbomethoxymethylamino)-4-methoxybenzyl sulfone involves its interaction with specific molecular targets. The compound’s methoxy groups and sulfone moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can engage in multiple interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
(E)-2,4,6-Trimethoxystyryl benzyl sulfone: Lacks the carbomethoxymethylamino group, which may reduce its biological activity.
(E)-2,4,6-Trimethoxystyryl 3-(amino)-4-methoxybenzyl sulfone: Similar structure but without the carbomethoxymethyl group, potentially altering its reactivity and biological effects.
Uniqueness
(E)-2,4,6-Trimethoxystyryl 3-(carbomethoxymethylamino)-4-methoxybenzyl sulfone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of multiple methoxy groups, a styryl moiety, and a sulfone group makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
methyl 2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO8S/c1-27-16-11-20(29-3)17(21(12-16)30-4)8-9-32(25,26)14-15-6-7-19(28-2)18(10-15)23-13-22(24)31-5/h6-12,23H,13-14H2,1-5H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGFPRPZKFBYNA-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592542-61-5 | |
Record name | (E)-metyl 2-((2-metoxy-5-(((2,4,6-trimetoxystyryl)sulfonyl)metyl)fenyl)amino) acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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